
Boldenone undecylenate
Overview
Description
Boldenone undecylenate (BU) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Its chemical structure (C₃₀H₄₄O₃) includes a double bond at the 1st and 4th positions of the steroid nucleus, distinguishing it from testosterone by enhanced anabolic activity and reduced androgenic effects . The undecylenate ester prolongs its release, providing a half-life of 2–3 weeks .
Primarily used in veterinary medicine, BU promotes muscle growth, weight gain, and feed efficiency in livestock (e.g., horses, calves, lambs) . In humans, it is illicitly used for bodybuilding due to its ability to increase lean mass, enhance nitrogen retention, and improve oxygenation .
Preparation Methods
Chemical Synthesis via Selective Reduction
Reaction Mechanism and Optimization
The chemical synthesis of boldenone undecylenate begins with 1,4-androstenedione (1,4-AD), a readily available steroid precursor. The critical step involves selective reduction of the 17-keto group while preserving the 3-keto functionality. This selectivity is achieved using metal borohydrides, such as sodium borohydride or potassium borohydride, in a methanol-water solvent system.
Key parameters include:
- Solvent Ratio : Methanol-to-water ratios of 3.5:1 to 7:1 optimize solubility and reaction efficiency.
- Temperature : Reactions conducted at -10°C to 0°C minimize side reactions, with -10°C to -5°C yielding optimal selectivity.
- Borohydride Stoichiometry : A mass ratio of 0.09–0.11:1 (borohydride-to-1,4-AD) ensures complete conversion without excess reagent waste.
Process Parameters and Yield Analysis
The patent CN104327143A details a five-step protocol:
- Pre-treatment : 1,4-AD is pulverized to 20-mesh fineness to enhance surface area.
- Reduction : Gradual addition of 1,4-AD to a pre-cooled borohydride solution over 20–30 minutes.
- Quenching : Reaction mixture poured into ice-water to precipitate crude boldenone.
- Purification : Recrystallization using methanol-ethyl acetate yields >98% purity.
Table 1: Comparative Yields from Patent Examples
Example | Borohydride | Solvent (MeOH:H₂O) | Temperature (°C) | Yield (%) | Purity (%) |
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2 | KBH₄ | 350:50 | -10 to -5 | 95.0 | 98.6 |
3 | KBH₄ | 350:60 | -10 to -5 | 95.2 | 98.5 |
5 | NaBH₄ | 350:50 | -5 to 0 | 94.6 | 98.2 |
This method reduces production steps compared to traditional routes but requires precise temperature control to avoid 3-keto reduction.
Enzymatic Synthesis via Biocatalytic Cascade
Batch Process
A 2023 advancement employs a single Escherichia coli strain engineered to express two enzymes:
- ReM2 (I51L/I350T) : A modified 3-ketosteroid-Δ¹-dehydrogenase with 5-fold enhanced activity toward 1,4-AD.
- 17β-CR : A carbonyl reductase from Empedobacter stercoris for stereoselective C17β reduction.
Reaction Sequence :
- Δ¹-Dehydrogenation : ReM2 introduces a double bond at C1–C2 of 1,4-AD to form boldenone dione.
- C17β Reduction : 17β-CR reduces the 17-keto group to yield (+)-boldenone.
- Esterification : Undecylenic acid is coupled to the 17β-hydroxyl group via continuous flow chemistry.
Batch Performance :
Continuous Flow Process
Transitioning to continuous flow markedly improves productivity:
- Reactor Configuration : Packed-bed bioreactor with immobilized cells.
- STY : 10.83 g L⁻¹ h⁻¹ (10× batch STY).
- Overall Yield : 75% for this compound after telescoped esterification.
Table 2: Enzymatic Synthesis Performance Metrics
Parameter | Batch Mode | Continuous Flow |
---|---|---|
STY (g L⁻¹ h⁻¹) | 1.09 | 10.83 |
Conversion (%) | >99 | >99 |
Operational Stability | 5 cycles | >50 hours |
Comparative Analysis of Preparation Methods
Chemical vs. Enzymatic Synthesis
- Selectivity : Enzymatic methods eliminate the need for protecting groups, achieving inherent stereoselectivity.
- Sustainability : Biocatalysis operates at ambient temperatures, reducing energy input by 60% compared to cryogenic chemical synthesis.
- Scalability : Continuous flow enzymatic systems offer superior throughput (10.83 vs. 1.09 g L⁻¹ h⁻¹), critical for industrial production.
Industrial Applications
- Pharmaceutical Manufacturing : Continuous flow biocatalysis is prioritized for GMP compliance and reduced batch variability.
- Cost Considerations : Enzymatic routes incur higher initial enzyme costs but lower long-term waste management expenses.
Chemical Reactions Analysis
Oxidation Reactions
Boldenone undecylenate undergoes oxidation to form metabolites, a key pathway in its metabolic breakdown.
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Reagents/Conditions :
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Products :
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Mechanistic Insight :
Oxidation primarily targets the conjugated diene system (C1–C2 double bond), leading to epoxidation or hydroxylation. This reactivity is consistent with other Δ1-ene steroids .
Reduction Reactions
Reduction is central to the activation of this compound, converting it into its active form, boldenone.
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Reagents/Conditions :
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Products :
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Industrial Synthesis :
A high-yield method (Patent CN103030677A) uses NaBH₄ for reduction of 1,4-androstadiene-3,17-dione to boldenone, achieving >85% purity .
Substitution Reactions
The steroid backbone allows nucleophilic substitution at electrophilic sites, though such reactions are less common.
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Halogenation :
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Chlorine or bromine in acetic acid introduces halogens at C9 or C11 positions.
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Esterification/Transesterification :
Enzymatic and Biocatalytic Pathways
Recent advancements leverage enzymatic cascades for sustainable synthesis:
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Δ1-Dehydrogenation :
Engineered E. coli expressing 3-ketosteroid-Δ1-dehydrogenase (Δ1-KstD) converts 4-androstenedione to boldenone with 99% enantiomeric excess . -
17β-Carbonyl Reduction :
A carbonyl reductase (17β-CR) reduces the C17-ketone group, yielding (+)-boldenone .
Stability and Degradation
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Hydrolysis :
The undecylenate ester hydrolyzes in aqueous alkaline conditions to boldenone and undecylenic acid . -
Thermal Degradation :
At >200°C, decomposition yields aromatic hydrocarbons and ketones .
Analytical Characterization
Scientific Research Applications
Veterinary Medicine
Growth Promotion in Livestock:
Boldenone undecylenate is commonly used in veterinary practices to promote muscle growth and enhance feed efficiency in livestock, particularly in cattle. Studies have shown that its administration can lead to increased weight gain and improved carcass quality. For instance, a study indicated that the use of this compound in growing rabbits resulted in enhanced growth performance and favorable carcass traits, demonstrating its effectiveness as a growth promoter .
Reproductive Effects:
Research has also investigated the effects of this compound on reproductive functions in animals. A study on male rabbits revealed significant reductions in serum testosterone levels, sperm motility, and sperm count following treatment with this compound. This suggests that while it may enhance growth, it could adversely affect reproductive health .
Human Health and Performance Enhancement
Anabolic Effects:
In the realm of human performance enhancement, this compound is utilized by bodybuilders and athletes to increase muscle mass and strength. Its anabolic properties are attributed to its ability to stimulate protein synthesis and nitrogen retention in muscles. However, the long-term use of anabolic steroids like this compound raises concerns regarding potential health risks.
Cardiovascular Implications:
Recent studies have highlighted the cardiovascular risks associated with anabolic steroid use. Research involving athletes showed that long-term use of anabolic steroids could lead to reduced left ventricular systolic function and increased coronary artery plaque volume, indicating a heightened risk for cardiovascular diseases .
Hepatorenal Effects
Toxicity Studies:
this compound has been linked to hepatotoxicity and renal impairment. A study demonstrated that administration of this compound led to significant elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase) in treated rats, which are indicative of liver damage . Furthermore, combining this compound with antioxidants like vitamin C was explored as a potential mitigative strategy against oxidative stress-induced organ damage .
Research Findings Summary
Mechanism of Action
Boldenone undecylenate exerts its effects by binding to androgen receptors, which are present in various tissues throughout the body. Once bound to the androgen receptor, the complex translocates to the nucleus of the cell, where it acts as a transcription factor, regulating the expression of specific genes. These genes encode proteins responsible for the physiological effects of this compound, such as increased muscle growth and improved physical performance. The specific molecular mechanisms involved include the activation of anabolic pathways responsible for protein synthesis and muscle growth .
Comparison with Similar Compounds
Nandrolone Decanoate (ND)
- Structure & Pharmacokinetics: ND is a 19-nortestosterone derivative with a decanoate ester, yielding a half-life of ~7–12 days, shorter than BU’s .
- Efficacy : In mares, ND (1.1 mg/kg) resulted in lower first-cycle pregnancy rates (42%) compared to BU (67% at 1.1 mg/kg; 50% at 4.4 mg/kg), suggesting greater reproductive suppression .
- Safety: ND caused prolonged ovarian suppression and abnormal sexual behavior in mares, whereas BU’s effects on ovarian function normalized by mid-March .
Testosterone Esters (e.g., Testosterone Cypionate)
- Structure & Pharmacokinetics : Testosterone lacks BU’s 1st-position double bond, leading to higher androgenic activity. Its cypionate ester has a half-life of ~8–10 days .
- Efficacy : BU exhibits a higher anabolic-to-androgenic ratio (3:1 vs. testosterone’s 1:1), reducing side effects like water retention and virilization .
- Applications : Testosterone is used medically for hypogonadism, while BU is restricted to veterinary applications .
Stanozolol
- Structure & Pharmacokinetics: A dihydrotestosterone derivative with a methyl group at C17, stanozolol has oral bioavailability and a shorter half-life (~9 hours) .
Trenbolone Acetate
- Structure & Pharmacokinetics: Trenbolone’s 19-nor structure and triple bonds confer extreme potency (5× anabolic strength of testosterone) but a shorter half-life (~3–5 days) .
- Safety : Trenbolone causes severe androgenic/progestogenic side effects (e.g., hair loss, gynecomastia), whereas BU is milder .
Data Tables
Table 1: Pharmacokinetic and Efficacy Comparison
Table 2: Reproductive Impact in Mares
Treatment (1.1 mg/kg) | First-Cycle Pregnancy Rate | Ovarian Recovery Time |
---|---|---|
Control (sesame oil) | 83% | N/A |
This compound | 67% | ~3 months |
Nandrolone Decanoate | 42% | >6 months |
Biological Activity
Boldenone undecylenate, a synthetic derivative of testosterone, is classified as an anabolic-androgenic steroid (AAS). It is primarily utilized in veterinary medicine, particularly in horses, for its anabolic properties to enhance muscle growth and appetite. Its application has extended into human use, albeit often illicitly for performance enhancement. This article delves into the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and associated health risks.
This compound exerts its anabolic effects primarily through interaction with androgen receptors (AR), leading to increased protein synthesis and nitrogen retention. This mechanism is crucial for muscle hypertrophy and recovery in both animals and humans. Additionally, boldenone has been shown to influence various metabolic pathways, including lipid metabolism and erythropoiesis.
Physiological Effects
- Muscle Growth : this compound promotes significant increases in lean body mass. In studies involving horses, administration resulted in notable weight gain and improved nitrogen retention, indicating enhanced protein metabolism .
- Cardiovascular Impact : Research indicates that boldenone administration can lead to alterations in cardiac function. For instance, a study involving male rats demonstrated increased serum levels of cholesterol and markers of cardiac stress following boldenone injection . These findings highlight potential cardiovascular risks associated with its use.
- Hepatorenal Effects : Boldenone has been linked to hepatorenal impairment. A study showed that boldenone administration resulted in elevated liver enzymes (ALT and AST), suggesting liver stress or damage . The co-administration of antioxidants like Vitamin C was found to mitigate some of these adverse effects.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Equine Studies
In a controlled trial involving debilitated horses, this compound was administered intramuscularly at varying dosages. The results indicated that horses receiving the steroid experienced improved weight gain compared to controls, demonstrating its efficacy as an anabolic agent .
Health Risks and Considerations
Despite its anabolic benefits, the use of this compound carries significant health risks:
- Cardiovascular Issues : Increased risk of hypertension and altered lipid profiles may lead to long-term cardiovascular complications.
- Hepatic Damage : Elevated liver enzymes indicate potential hepatotoxicity.
- Endocrine Disruption : Long-term use may lead to hormonal imbalances and associated side effects.
Q & A
Basic Research Questions
Q. What are the key chemical characteristics of boldenone undecylenate that influence its stability and detection in experimental solutions?
this compound (C₃₀H₄₄O₃; molecular weight 452.7) is a 17β-esterified anabolic steroid with a UV absorption peak at 241 nm, making UV-Vis spectroscopy a standard method for quantification . The undecylenate ester, bonded to the 17β-hydroxyl group, delays hydrolysis and prolongs bioavailability in vivo . Stability is maintained for ≥5 years when stored in acetonitrile solution at -20°C, critical for longitudinal studies . Researchers should validate solvent compatibility and storage conditions to avoid degradation during assays.
Q. What standardized protocols are recommended for analytical quantification of this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λmax 241 nm) is widely used, but liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity for metabolites . Reference standards (≥98% purity) must be calibrated against certified materials (e.g., Cayman Chemical #21632) to ensure reproducibility . Method validation should include spike-recovery tests in target matrices (e.g., serum, tissue) to account for matrix interference .
Q. How should researchers mitigate risks when handling this compound in laboratory settings?
this compound is classified as hazardous; personal protective equipment (PPE) and fume hoods are mandatory to prevent inhalation or dermal exposure . Post-handling decontamination requires ethanol-based washes. Institutional safety protocols must align with OSHA HCS standards, including access to Safety Data Sheets (SDS) detailing first-aid measures for accidental exposure .
Advanced Research Questions
Q. How do conflicting findings on this compound’s hepatotoxic effects inform experimental design in animal models?
Studies in buffalo calves reported significant elevation of AST and ALT levels (indicative of hepatotoxicity) at therapeutic doses , contrasting with lamb studies showing no such effects . To resolve contradictions, researchers should:
- Standardize dosing regimens (e.g., 10 mg/kg vs. 20 mg/kg body weight).
- Control for species-specific metabolic pathways (e.g., CYP3A4 activity in ruminants).
- Include longitudinal liver histopathology alongside serum biomarkers .
Q. What methodological approaches optimize the assessment of this compound’s anabolic effects on muscle protein synthesis?
Nitrogen retention assays and radiolabeled amino acid incorporation (e.g., ¹⁴C-leucine) are gold standards. In buffalo calves, full therapeutic doses (1.1 mg/kg) increased nitrogen retention by 18% and reduced feed conversion ratios by 12% via upregulation of hepatic protein synthesis . Pair these with qPCR analysis of mTOR pathway genes to mechanistically link anabolic outcomes .
Q. How can researchers address discrepancies in erythropoietic responses to this compound across species?
this compound increased hemoglobin (14.2 → 16.5 g/dL) and packed cell volume (38 → 43%) in buffalo calves , but similar doses in lambs showed marginal effects. Experimental refinements should:
- Measure endogenous erythropoietin (EPO) levels to distinguish direct vs. indirect effects.
- Account for interspecies variations in androgen receptor density in bone marrow .
- Use cross-over designs to isolate drug effects from baseline hematological variability .
Q. What strategies validate the safety of probiotics as an alternative to this compound for growth promotion in livestock?
Probiotic supplementation (e.g., Lactobacillus strains) improved feed efficiency without altering renal function in buffalo calves, unlike this compound, which elevated creatinine levels . Researchers should:
- Conduct microbiome sequencing to correlate probiotic efficacy with gut microbiota diversity.
- Perform comparative metabolomics to identify biomarkers (e.g., short-chain fatty acids) linked to growth .
- Include long-term toxicity studies to rule out dysbiosis risks .
Q. Methodological Considerations for Data Interpretation
Q. How should contradictory results on this compound’s impact on glucose homeostasis be analyzed?
In buffalo calves, hyperglycemia (↑25% serum glucose) was linked to cortisol-mediated gluconeogenesis , while probiotic co-administration reversed this effect. To reconcile findings:
- Monitor insulin sensitivity via hyperinsulinemic-euglycemic clamp assays.
- Analyze liver glycogen content and gluconeogenic enzyme activity (e.g., PEPCK) .
Q. What statistical frameworks are robust for analyzing dose-dependent effects of this compound on biochemical parameters?
Multivariate ANOVA with post-hoc Tukey tests is recommended for multi-dose studies (e.g., 0.5×, 1×, 2× therapeutic doses). Non-linear regression models can identify threshold doses for adverse effects (e.g., creatinine elevation at >1.5 mg/kg) . Meta-analyses of existing datasets (e.g., cattle, rabbits) improve generalizability .
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMMSNQYOPMLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864361 | |
Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13103-34-9 | |
Record name | Boldenone undec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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